(1E,2E)-1,2-Dihydrazonoethane
Description
(1E,2E)-1,2-Dihydrazonoethane, also known as diphenylethanedione dihydrazone or benzil dihydrazone (CAS 4702-78-7), is a nitrogen-rich organic compound with the molecular formula $ \text{C}{14}\text{H}{12}\text{N}_4 $. It features two hydrazone groups ($-\text{NH}-\text{N}=$) attached to a central ethanedione backbone in a trans-configuration (E,E stereochemistry) .
Properties
CAS No. |
29923-65-7 |
|---|---|
Molecular Formula |
C2H6N4 |
Molecular Weight |
86.10 g/mol |
IUPAC Name |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
InChI Key |
YEIYMELXENLJSN-IOBHVTPZSA-N |
Isomeric SMILES |
C(=N\N)\C=N/N |
Canonical SMILES |
C(=NN)C=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Mono-Hydrazone Derivatives
Example: Benzil Monohydrazone (CAS 5805-23-8)
- Structure : Contains a single hydrazone group ($-\text{NH}-\text{N}=$) attached to one carbonyl group of benzil .
- Key Differences :
| Property | (1E,2E)-1,2-Dihydrazonoethane | Benzil Monohydrazone |
|---|---|---|
| Molecular Formula | $ \text{C}{14}\text{H}{12}\text{N}_4 $ | $ \text{C}{14}\text{H}{12}\text{N}_2\text{O} $ |
| Coordination Capacity | Bidentate/Tetradentate | Monodentate |
| Reactivity | Higher (two reactive sites) | Lower (one reactive site) |
- Applications: Benzil monohydrazone is less versatile in coordination chemistry due to its monodentate nature but serves as a precursor in organic synthesis .
Azo Compounds (Diazenes)
Example : (1E)-Diazene,1,2-bis(1-methylethyl)- (CAS 15464-00-3)
- Structure : Contains an azo group ($-\text{N}=\text{N}-$) instead of hydrazone groups .
- Key Differences :
| Property | This compound | (1E)-Diazene Derivative |
|---|---|---|
| Bond Type | $-\text{NH}-\text{N}=$ | $-\text{N}=\text{N}-$ |
| Stability | Moderate (prone to hydrolysis) | High (resistant to hydrolysis) |
| Applications | Ligands, sensors | Radical initiators, dyes |
Diimine Derivatives
Example : (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine (CAS 14483-88-6)
- Structure : Features two imine groups ($-\text{C}=\text{N}-$) instead of hydrazones .
- Key Differences :
| Property | This compound | Diimine Derivative |
|---|---|---|
| Functional Groups | Hydrazones | Imines |
| Electronic Properties | Strong σ-donors, weak π-acceptors | Moderate σ/π-interaction |
| Applications | Luminescent materials | Organic electronics |
- Coordination Behavior: Diimines form stable complexes with transition metals but lack the proton-donor capability of hydrazones, altering their catalytic activity .
Structural and Physicochemical Trends
Table 1: Comparative Physicochemical Data
Key Observations:
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